molecular formula C6H7N3O4S B11701753 Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate CAS No. 75621-68-0

Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate

Cat. No.: B11701753
CAS No.: 75621-68-0
M. Wt: 217.21 g/mol
InChI Key: VRFCSDSVVDDINV-UHFFFAOYSA-N
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Description

Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is a triazine-derived compound featuring a sulfanylacetate ester moiety. Its structure includes a 1,2,4-triazine ring substituted with hydroxyl groups at positions 3 and 5, and a methyl ester-linked sulfanyl group at position 5.

Properties

CAS No.

75621-68-0

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C6H7N3O4S/c1-13-3(10)2-14-5-4(11)7-6(12)9-8-5/h2H2,1H3,(H2,7,9,11,12)

InChI Key

VRFCSDSVVDDINV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable sulfanyl reagent, followed by esterification with methanol. The reaction conditions often involve the use of a base such as sodium carbonate and a solvent like dioxane or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield triazine ketones, while substitution of the sulfanyl group can produce various triazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups on the triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

The compound is compared below with structurally related triazine derivatives, focusing on substituents, functional groups, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Triazine Substituents Sulfanyl/Amino Group Ester/Alkyl Chain Molecular Formula Key Inferred Properties
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate 3,5-dihydroxy Sulfanyl (CH₂COOCH₃) Methyl ester C₆H₇N₃O₄S High polarity due to hydroxyls; potential hydrogen bonding
[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid 3,5-dioxo (keto groups) Sulfanyl (CH₂COOH) Carboxylic acid C₅H₅N₃O₄S Enhanced acidity from keto groups; possible chelation capacity
Butyl 2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)amino)acetate 3,5-dihydroxy Amino (CH₂COOCH₂CH₂CH₂CH₃) Butyl ester C₉H₁₄N₄O₄ Increased lipophilicity vs. methyl ester; altered pharmacokinetics
Metsulfuron methyl (herbicide) 4-methoxy, 6-methyl Sulfonylurea bridge Methyl ester C₁₄H₁₅N₅O₆S Herbicidal activity via acetolactate synthase inhibition

Key Comparative Insights

Hydroxyl vs. The keto groups in the dioxo derivative likely lower the pKa of adjacent protons, favoring deprotonation under physiological conditions .

Sulfanyl vs.

Ester Chain Length :

  • The methyl ester in the target compound offers lower molecular weight and higher volatility compared to the butyl ester analog, which may influence environmental persistence or absorption rates .

For example, cyclohexyl-sulfanyl pyrazole-Pt complexes show enhanced cytotoxicity over benzyl analogs, suggesting that the methyl ester and hydroxyl groups in the target compound may modulate similar interactions .

Agrochemical Potential: Structural parallels with sulfonylurea herbicides like metsulfuron methyl () suggest that the target compound’s triazine core and ester group could confer herbicidal properties via enzyme inhibition pathways. However, hydroxyl groups may reduce soil persistence compared to methoxy-substituted analogs .

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